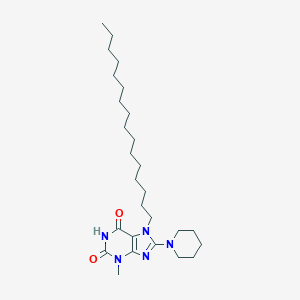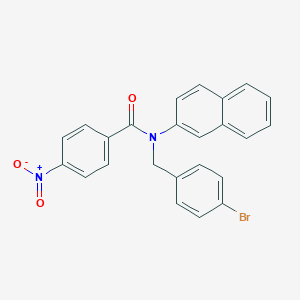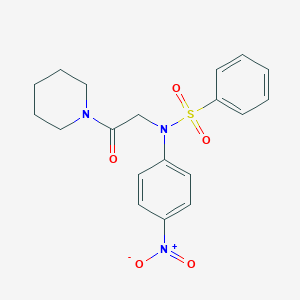
7-Hexadecyl-3-methyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hexadecyl-3-methyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione is a complex organic compound with the molecular formula C27H47N5O2 and a molecular weight of 473.708 g/mol . This compound is part of the purine family, which is known for its significant roles in biochemistry, particularly in the structure of nucleotides and nucleic acids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hexadecyl-3-methyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Alkylation: Introduction of the hexadecyl group to the purine ring.
Methylation: Addition of a methyl group at the 3-position of the purine ring.
Piperidinylation: Incorporation of the piperidine ring at the 8-position.
These reactions are generally carried out under controlled conditions, often requiring specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Análisis De Reacciones Químicas
Types of Reactions
7-Hexadecyl-3-methyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the purine ring.
Reduction: Typically used to reduce any oxidized forms back to their original state.
Substitution: Commonly involves replacing one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: Like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution reagents: Including halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce various substituted purine derivatives .
Aplicaciones Científicas De Investigación
7-Hexadecyl-3-methyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-Hexadecyl-3-methyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular interactions are still under investigation, but it is believed to involve binding to active sites and altering the conformation of target proteins .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methyl-7-(2-methyl-allyl)-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione
- ®-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione
Uniqueness
Compared to similar compounds, 7-Hexadecyl-3-methyl-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione is unique due to its specific substitution pattern and the presence of a long hexadecyl chain.
Propiedades
IUPAC Name |
7-hexadecyl-3-methyl-8-piperidin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H47N5O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-32-23-24(30(2)27(34)29-25(23)33)28-26(32)31-20-17-16-18-21-31/h3-22H2,1-2H3,(H,29,33,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHNMKBNJHNHHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1C2=C(N=C1N3CCCCC3)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H47N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-chlorobenzyl)-N-(2-{[2-(3-ethoxy-4-propoxybenzylidene)hydrazino]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B403390.png)

![N-(2,4-dimethylphenyl)-2-[(4-fluorophenyl)(phenylsulfonyl)amino]acetamide](/img/structure/B403394.png)
![2-[{4-nitrophenyl}(phenylsulfonyl)amino]-N-(2-methylpropyl)acetamide](/img/structure/B403395.png)
![Ethyl 4-({[(4-fluorophenyl)(phenylsulfonyl)amino]acetyl}amino)benzoate](/img/structure/B403396.png)

![N-(3,4-dichlorophenyl)-2-[(4-fluorophenyl)(phenylsulfonyl)amino]acetamide](/img/structure/B403398.png)
![N-(1,1-dimethylethyl)-2-[{4-nitrophenyl}(phenylsulfonyl)amino]acetamide](/img/structure/B403400.png)
![2-[{4-nitrophenyl}(phenylsulfonyl)amino]-N-{[4-(methyloxy)phenyl]methyl}acetamide](/img/structure/B403402.png)
![2-[Benzenesulfonyl-(4-nitro-phenyl)-amino]-N-(3-methoxy-phenyl)-acetamide](/img/structure/B403405.png)
![2-[{4-nitrophenyl}(phenylsulfonyl)amino]-N-phenylacetamide](/img/structure/B403406.png)
![N-{2-[3,4-bis(methyloxy)phenyl]ethyl}-2-[{4-nitrophenyl}(phenylsulfonyl)amino]acetamide](/img/structure/B403407.png)
![2-[Benzenesulfonyl-(4-nitro-phenyl)-amino]-N-(4-methoxy-phenyl)-acetamide](/img/structure/B403408.png)
![N-(4-chloro-2-methylphenyl)-2-[{4-nitrophenyl}(phenylsulfonyl)amino]acetamide](/img/structure/B403412.png)
